1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one
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Description
1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Scientific Research Applications
Hydrogen-bonding Patterns and Crystal Structures
- Studies on trimethoprim picolinate and 2-amino-4,6-dimethylpyrimidinium picolinate hemihydrate reveal intricate hydrogen-bonding patterns, showcasing the utility of pyridine derivatives in understanding molecular interactions, crucial for designing novel compounds with specific properties (Hemamalini, Muthiah, & Lynch, 2006).
Intramolecular Frustrated Lewis Pairs
- Research on deprotonation of methylpyridines leading to the formation of organolithium or -potassium compounds and subsequently 2-borylmethylpyridines highlights the role of pyridine derivatives in synthesizing molecules with unique reactivity and bonding patterns, critical for advancing materials science and catalysis (Körte et al., 2015).
Metal Coordination Chemistry
- The synthesis and characterization of pyrimidine linked pyrazole heterocyclics, prepared by cyclocondensation involving dimethyl-pyrimidinyl and substituted benzoyl/isonicotinoyl-pyrazolyl, demonstrate the application of pyridine derivatives in developing new materials with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).
Excited-state Characteristics of Complexes
- Investigations into the excited-state characteristics of tetracyanidonitridorhenium(V) and -technetium(V) complexes with axial N-heteroaromatic ligands, including dimethylaminopyridine, reveal insights into photoluminescence properties, crucial for the development of advanced materials in lighting and sensing technologies (Ikeda et al., 2013).
Properties
IUPAC Name |
1,6-dimethyl-4-[1-(pyridine-2-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-12(8-15(20)18(11)2)22-13-9-19(10-13)16(21)14-5-3-4-6-17-14/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCYJLTTGUCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.